molecular formula C22H28O3 B12410217 Canrenone-d6

Canrenone-d6

Cat. No.: B12410217
M. Wt: 346.5 g/mol
InChI Key: UJVLDDZCTMKXJK-SVSNLBSISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Canrenone-d6 is a deuterium-labeled derivative of canrenone, a well-known antimineralocorticoid. Canrenone itself is an active metabolite of spironolactone, widely used in the treatment of conditions like primary hyperaldosteronism and edematous states caused by secondary hyperaldosteronism, such as heart failure . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Canrenone-d6 involves the deuteration of canrenone. One common method includes dissolving a lactone substance in an organic solvent, adding a catalyst and an auxiliary agent, and reacting under controlled conditions. For instance, the reaction can be carried out at temperatures ranging from 50 to 80 degrees Celsius using solvents like cyclohexane, toluene, or methyltetrahydrofuran .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves high-efficiency, low-cost preparation techniques to ensure the purity and yield of the final product. The use of advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS) is common for quality control .

Chemical Reactions Analysis

Types of Reactions: Canrenone-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: Substitution reactions can occur, especially at the deuterium-labeled positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterium-labeled alcohols.

Scientific Research Applications

Canrenone-d6 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Canrenone-d6: The deuterium labeling in this compound provides unique advantages in research, particularly in mass spectrometry, where it serves as a stable isotope-labeled internal standard. This makes it highly valuable for precise quantitation and metabolic studies .

Properties

Molecular Formula

C22H28O3

Molecular Weight

346.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-2,2,3',3',4,7-hexadeuterio-10,13-dimethylspiro[1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

InChI

InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1/i4D,5D2,8D2,13D

InChI Key

UJVLDDZCTMKXJK-SVSNLBSISA-N

Isomeric SMILES

[2H]C1=CC2=C(C(=O)C(C[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CC(C(=O)O5)([2H])[2H])C)([2H])[2H])[2H]

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C

Origin of Product

United States

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